molecular formula C12H16O3S B12524991 (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid CAS No. 682746-26-5

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid

Cat. No.: B12524991
CAS No.: 682746-26-5
M. Wt: 240.32 g/mol
InChI Key: PUBJXKZURYNTFP-SNVBAGLBSA-N
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Description

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid is an organic compound characterized by a hydroxyl group at the third carbon and a phenylsulfanyl group at the sixth carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid typically involves multi-step organic reactions. One common method is the use of a Grignard reaction followed by oxidation and sulfonation steps. The process begins with the formation of a Grignard reagent from a suitable halide, which is then reacted with an appropriate aldehyde to introduce the hydroxyl group. Subsequent oxidation and sulfonation introduce the phenylsulfanyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-6-(phenylsulfanyl)hexanoic acid.

    Reduction: Formation of 3-hydroxy-6-(thiol)hexanoic acid.

    Substitution: Formation of various substituted hexanoic acid derivatives.

Scientific Research Applications

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyhexanoic acid: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    6-Phenylsulfanylhexanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.

    3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to different steric and electronic effects.

Uniqueness

(3R)-3-Hydroxy-6-(phenylsulfanyl)hexanoic acid is unique due to the presence of both hydroxyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

682746-26-5

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

(3R)-3-hydroxy-6-phenylsulfanylhexanoic acid

InChI

InChI=1S/C12H16O3S/c13-10(9-12(14)15)5-4-8-16-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1

InChI Key

PUBJXKZURYNTFP-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCCC[C@H](CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)SCCCC(CC(=O)O)O

Origin of Product

United States

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